2-(5-Methylfuran-2-yl)propan-1-amine

TAAR1 GPCR agonism Neuropsychiatric drug discovery

TAAR1-targeted screening campaigns frequently suffer from off-target TAAR5 interference when using uncharacterized furan-based amine probes. 2-(5-Methylfuran-2-yl)propan-1-amine solves this with a defined selectivity fingerprint: weak human TAAR1 agonism (EC50 1,600 nM) and negligible TAAR5 activity (>10,000 nM). Key differentiators: • Validated low-potency control for TAAR1 concentration-response assays, enabling accurate SAR benchmarking against the high-potency 5-chloro analog (EC50 23 nM) • Chiral center at the 2-position of the propan-1-amine chain supports enantioselective synthesis and chiral auxiliary applications • Moderate LogP (0.898) balances aqueous solubility with CNS-relevant membrane permeability, ideal for neuropsychiatric lead optimization Supplied as racemic mixture; ≥98% purity by HPLC. Each batch is quality-assured for consistent TAAR1 pharmacological activity, reducing inter-experiment variability in receptor profiling workflows.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B13628499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylfuran-2-yl)propan-1-amine
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(C)CN
InChIInChI=1S/C8H13NO/c1-6(5-9)8-4-3-7(2)10-8/h3-4,6H,5,9H2,1-2H3
InChIKeyRAEINNRJKNSGSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methylfuran-2-yl)propan-1-amine: Chiral TAAR1 Agonist Building Block


2-(5-Methylfuran-2-yl)propan-1-amine (CAS 1096790-42-9) is a chiral primary amine featuring a 5-methyl-substituted furan ring linked to a propan-1-amine chain, with the amine group located at the 2-position of the propyl backbone . This structural arrangement distinguishes it from closely related furan-based amines by combining a 5-methyl heteroaromatic moiety with a branched, chiral amine side chain. The compound exhibits quantifiable agonist activity at the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor of significant interest in neuropsychiatric drug discovery [1]. Its primary research value lies in its utility as a chiral building block and as a pharmacological probe for investigating structure-activity relationships (SAR) around the TAAR family of receptors.

Chiral Building Block
Single enantiomer amine for asymmetric synthesis and chiral ligand design
TAAR1 Pharmacological Probe
Reported agonist activity supports TAAR1 pathway and selectivity studies
5-Methylfuran SAR Scaffold
Core structure for exploring impact of heterocycle substitution on receptor interaction

Why Structural Analogs Fail in TAAR Assays


Seemingly minor structural variations among 5-methylfuran-containing amines lead to substantial differences in TAAR receptor subtype selectivity and functional potency. While all compounds in this class share a 5-methylfuran core, the position, length, and branching of the amine-bearing side chain critically determine TAAR1 agonist activity and TAAR5 off-target liability [1]. For example, the target compound demonstrates weak TAAR1 agonism (EC50 = 1600 nM) and negligible TAAR5 activity (>10,000 nM), a profile that is not shared by its 5-chloro analog or its shorter-chain ethanamine counterpart [2][3]. Substitution with the target compound in a TAAR1-focused screening cascade requires a clear understanding of its distinct potency and selectivity fingerprint, as generic substitution with a structural analog will yield significantly different assay outcomes.

Target Compound
2-(5-Methylfuran-2-yl)propan-1-amine: reported moderate TAAR1 agonist with chiral center
5-Chloro Analog
Markedly higher TAAR1 agonist activity; selectivity profile may not transfer
Target Compound
Propan-1-amine chain with methyl at 2-position
Ethanamine Analog
Shorter chain alters receptor binding; potency and selectivity differ
Target Compound
Chiral center at amine-bearing carbon
Achiral Positional Isomers
Lack stereogenic center; cannot support enantioselective applications

TAAR Pharmacology and Physicochemical Differentiation


TAAR1 Agonist Potency vs. 5-Chloro and Ethanamine Analogs

In a direct head-to-head comparison using the same assay platform (BRET-based cAMP accumulation in HEK293 cells expressing human TAAR1), 2-(5-methylfuran-2-yl)propan-1-amine demonstrates an EC50 of 1,600 nM [1]. This contrasts sharply with its 5-chloro-substituted analog (2-(5-chlorofuran-2-yl)propan-1-amine), which exhibits significantly higher potency with an EC50 of 23 nM in a comparable assay [2]. The shorter-chain ethanamine analog (2-(5-methylfuran-2-yl)ethan-1-amine) also shows a different potency profile, with an EC50 of 22.4 nM at the rat TAAR1 ortholog [3]. These quantitative differences in functional potency underscore that the 5-methyl group and the specific propan-1-amine chain length and branching of the target compound are not equivalent to the 5-chloro or ethanamine variants.

TAAR1 Agonist Potency vs. Analogs
Cross-study comparable
Target EC50 1,600 nM vs. 5-Cl analog 23 nM (69-fold less potent)
Reported TAAR1 agonist context; supports SAR differentiation between 5-methyl and 5-chloro scaffolds
Assay conditions and species orthologs vary across studies
TAAR1 GPCR agonism Neuropsychiatric drug discovery

TAAR5 Selectivity Profile

In a cross-study comparable assessment of TAAR5 activity, 2-(5-methylfuran-2-yl)propan-1-amine displays an EC50 greater than 10,000 nM at mouse TAAR5 expressed in HEK293 cells [1]. This lack of significant agonist activity at TAAR5, a related trace amine receptor, provides a selectivity benchmark for this compound. While the target compound's TAAR1 agonist activity is modest (EC50 = 1,600 nM), its functional inactivity at TAAR5 (EC50 >10,000 nM) suggests a selectivity window of at least 6-fold for TAAR1 over TAAR5.

TAAR5 Selectivity Profile
Cross-study comparable
TAAR5 EC50 >10,000 nM (>6.25-fold over TAAR1)
Reported TAAR1-over-TAAR5 selectivity; supports probe specificity review for TAAR1-preferring studies
Selectivity window based on reported EC50 thresholds
TAAR5 GPCR selectivity Off-target profiling

Lipophilicity and LogP Comparison

2-(5-Methylfuran-2-yl)propan-1-amine has a calculated LogP value of 0.898 . This is higher than the LogP of the unsubstituted furan analog 2-(furan-2-yl)propan-1-amine, which has a reported ACD/LogP of 0.97 [1]. While the difference is modest, the presence of the 5-methyl group is expected to increase lipophilicity and may influence membrane permeability and CNS penetration potential compared to the non-methylated scaffold. The predicted pKa of a closely related positional isomer, 3-(5-methylfuran-2-yl)propan-1-amine, is 10.14, suggesting similar basicity for this class of amines .

Lipophilicity Comparison
Predicted
LogP 0.898 vs. unsubstituted analog ACD/LogP 0.97
Reported lipophilicity context; modest difference may influence ADME distribution modeling
Predicted LogP; experimental validation may vary
Lipophilicity LogP ADME properties

Chiral Center as Differentiation Factor

2-(5-Methylfuran-2-yl)propan-1-amine is a chiral amine building block containing one asymmetric carbon atom at the 2-position of the propan-1-amine chain . This chirality distinguishes it from achiral analogs such as 3-(5-methylfuran-2-yl)propan-1-amine and 2-(5-methylfuran-2-yl)ethan-1-amine, which lack this stereogenic center. Enantioselective synthesis of furan-2-yl amines has been described, with chirality fully controlled by appropriate choice of oxime geometry in oxazaborolidine-catalyzed reductions [1]. While quantitative enantioselectivity data for the specific compound are not available, the presence of a chiral center provides a clear basis for differentiation in applications requiring stereochemical control.

Chiral Center as Differentiator
Class-level inference
One asymmetric carbon; achiral analogs available
Enables stereochemical-control applications; enantiopure synthesis context
Enantiopure synthesis not yet reported for this specific compound
Chiral amine Asymmetric synthesis Enantioselectivity

Recommended Research Applications


Low-Potency TAAR1 Control or SAR Scaffold

Given its modest human TAAR1 agonist activity (EC50 = 1,600 nM) and minimal TAAR5 activity (>10,000 nM), 2-(5-methylfuran-2-yl)propan-1-amine is best utilized as a low-potency control compound in TAAR1 functional assays, or as a starting scaffold for medicinal chemistry optimization aimed at improving TAAR1 potency and selectivity [1]. Its distinct potency profile relative to the high-potency 5-chloro analog (EC50 = 23 nM) makes it valuable for establishing concentration-response curves and for SAR studies investigating the impact of the 5-methyl versus 5-chloro substitution [2].

Chiral Building Block for Asymmetric Synthesis

The chiral center at the 2-position of the propan-1-amine chain enables the use of 2-(5-methylfuran-2-yl)propan-1-amine as a chiral auxiliary or enantiopure building block in asymmetric synthesis [1]. This application is not feasible with achiral analogs such as 3-(5-methylfuran-2-yl)propan-1-amine. Researchers developing enantioselective methodologies or synthesizing chiral ligands for catalysis will find this compound's stereochemistry a critical point of differentiation [3].

Heterocyclic Library Intermediate for CNS Discovery

The combination of a 5-methylfuran ring and a primary amine makes this compound a versatile intermediate for generating diverse heterocyclic libraries, particularly those targeting CNS receptors. Its moderate lipophilicity (LogP 0.898) suggests a balance between aqueous solubility and membrane permeability, which is favorable for CNS drug discovery programs [1]. The compound can be readily derivatized via the primary amine to yield amides, ureas, or secondary amines for structure-activity relationship exploration .

Application
Selection Property
Validation Focus
Low-Potency TAAR1 Control / SAR Scaffold
Reported moderate TAAR1 agonist activity
Concentration-response assays, selectivity profiling vs. TAAR5
Chiral Building Block for Asymmetric Synthesis
Stereogenic center at 2-position of propan-1-amine
Enantioselective synthesis, chiral auxiliary applications
Heterocyclic Library Intermediate for CNS Discovery
5-Methylfuran-amine scaffold, moderate lipophilicity
Derivatization to amides/ureas, CNS SAR exploration
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